4-(Fluorosulfonyl)thiophene-2-carboxylic acid
Overview
Description
“4-(Fluorosulfonyl)thiophene-2-carboxylic acid” is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom in the ring. It is an organic compound with a molecular formula of C5H3FO4S2 .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “this compound” can be found in the PubChem database .Chemical Reactions Analysis
Thiophene derivatives have been widely studied as a substrate in coupling reactions and olefinations . For example, Copper (I) thiophene-2-carboxylate is a catalyst for Ullmann coupling reactions .Scientific Research Applications
Material Science and Electronics
Thiophene derivatives are pivotal in material science, particularly in the development of polymers and organic electronic devices. The crystal structure analysis of thiophene compounds reveals their potential in creating materials with specific optical and electronic properties, suitable for applications in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018). Similarly, the electroactive polymers based on thiophene derivatives demonstrate significant potential in electrochemical capacitors, showcasing high energy and power densities, alongside long-term stability (Ferraris et al., 1998).
Synthetic Chemistry
In synthetic chemistry, thiophene derivatives are utilized in the development of novel synthetic routes and catalysts. For example, catalytic decarboxylative fluorosulfonylation techniques have been developed to transform aliphatic carboxylic acids into sulfonyl fluorides, showcasing high functional-group tolerance and mild reaction conditions (Chen et al., 2022). These methods enable the efficient synthesis of complex molecules, highlighting the versatility of thiophene-based compounds in facilitating diverse chemical transformations.
Organic Electronics
The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with thiophene derivatives has led to significant enhancements in conductivity, demonstrating applications in organic solar cells without the need for indium tin oxide (ITO) anodes. This advancement underscores the role of thiophene derivatives in promoting more sustainable and efficient materials for organic electronics (Tan et al., 2016).
Properties
IUPAC Name |
4-fluorosulfonylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBWICAAHPQULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-37-8 | |
Record name | 4-(fluorosulfonyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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